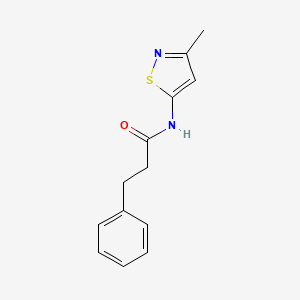

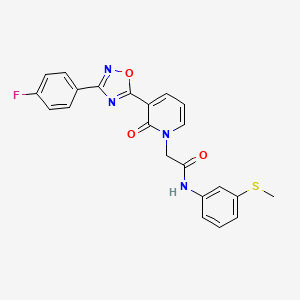

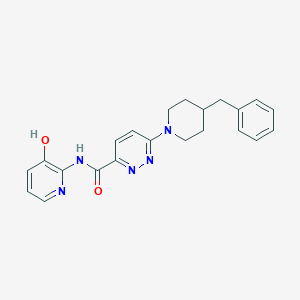

![molecular formula C20H21ClN4O2S2 B3001249 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216667-89-8](/img/structure/B3001249.png)

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound with potential biological activities. The structure of this compound suggests that it may have applications in medicinal chemistry, particularly due to the presence of the dimethylaminoethyl group and the methoxybenzothiazol moiety, which are common in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the interaction of different starting materials such as ethyl 2-(benzo[d]thiazol-2-yl)acetate with various reagents to form substituted benzothiazole compounds . For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature . These methods could potentially be adapted to synthesize the compound by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern on the benzothiazole core can significantly influence the biological activity of these compounds. For example, the position of substituents on the acridine moiety of acridine derivatives affects their antitumor activity . Similarly, the molecular structure of the compound , with its specific substituents, would likely play a crucial role in its chemical and biological properties.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, compounds with an amino group can react with electrophilic reagents to form new derivatives . The dimethylaminoethyl group in the compound suggests that it may participate in reactions typical of secondary amines, such as alkylation or acylation. Additionally, the presence of a carboxamide group could allow for further functionalization through reactions like amidation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Substituents like methoxy groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its solubility, stability, and reactivity . The presence of the dimethylaminoethyl group could contribute to the basicity of the compound, potentially affecting its solubility in aqueous media and its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Novel Heterocyclic Compounds Synthesis : A study highlighted the synthesis of novel heterocyclic compounds derived from benzothiazole, demonstrating their potential as anti-inflammatory and analgesic agents due to their COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that benzothiazole derivatives can be engineered to target specific biological pathways, offering a pathway for the development of new therapeutic agents.

Antidepressant Properties from Structural Novelty : Another research focused on designing and synthesizing 3-ethoxyquinoxalin-2-carboxamides, which acted as 5-HT3 receptor antagonists. One compound showed significant anti-depressant-like activity, indicating the importance of structural novelty in enhancing pharmacological profiles (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments, showing high efficiency and potential for industrial applications to prevent corrosion (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Activity : Research into pyridine derivatives, including benzothiazole components, revealed modest antimicrobial activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Enzymatic Substrate Synthesis : The synthesis of amino acid derivatives using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent demonstrates the utility of benzothiazole derivatives in the preparation of enzymatic substrates, offering a method to create complex biological molecules with high yield (Brunel, Salmi, & Letourneux, 2005).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2.ClH/c1-23(2)8-9-24(19(25)13-4-6-15-18(10-13)27-12-21-15)20-22-16-11-14(26-3)5-7-17(16)28-20;/h4-7,10-12H,8-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRINMNQJYNTAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

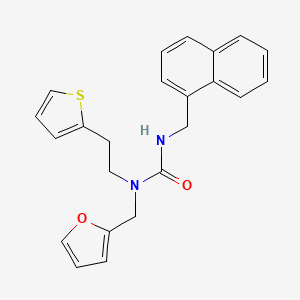

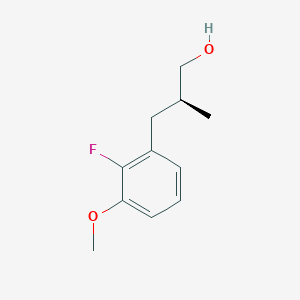

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)

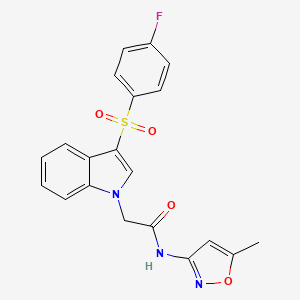

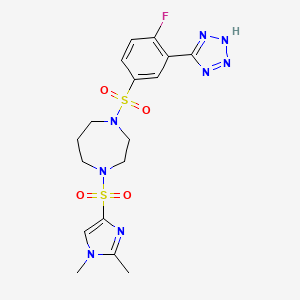

![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)

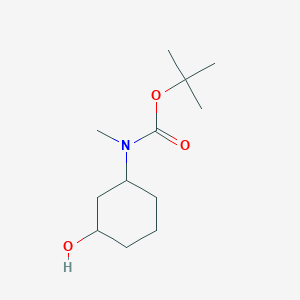

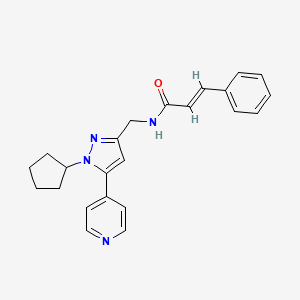

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)